N-(2-fluoro-5-nitrophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
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Overview
Description
N-(2-fluoro-5-nitrophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide, also known by its chemical formula C17H11FN2O4 , is a compound with intriguing properties. Let’s explore its synthesis, reactions, applications, and more.
Preparation Methods
Synthetic Routes::
- 2-Fluoro-5-nitrophenyl isocyanate :
- This compound serves as a key intermediate in the synthesis of N-(2-fluoro-5-nitrophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide.
- It can be prepared through the reaction of 2-fluoro-5-nitroaniline with phosgene or triphosgene.
- The reaction proceeds via nucleophilic aromatic substitution.
- This compound :
- The final compound is obtained by reacting 2-fluoro-5-nitrophenyl isocyanate with 1-phenylpyrrolidine-3-carboxylic acid under appropriate conditions.
- Industrial-scale production typically involves optimizing reaction conditions, scalability, and safety.
Chemical Reactions Analysis
- Reactions : The compound can undergo various reactions, including:
- Reduction : Reduction of the nitro group to an amino group.
- Substitution : Nucleophilic substitution reactions at the carbonyl carbon.
- Oxidation : Oxidation of the phenyl ring.
- Common Reagents and Conditions :
- Reduction : Hydrogen gas (H2) with a suitable catalyst (e.g., Pd/C).
- Substitution : Amine nucleophiles (e.g., 1-phenylpyrrolidine-3-carboxylic acid).
- Oxidation : Oxidizing agents (e.g., KMnO4).
- Major Products : The reduced amine form and the substituted product are significant.
Scientific Research Applications
- Chemistry : Used as a building block in organic synthesis.
- Biology : Investigated for potential bioactivity (e.g., enzyme inhibition).
- Medicine : Explored for drug development due to its structural features.
- Industry : May find applications in materials science or agrochemicals.
Mechanism of Action
- Targets : The compound may interact with specific enzymes or receptors.
- Pathways : Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Uniqueness : Its combination of fluorine, nitro, and pyrrolidine moieties sets it apart.
- Similar Compounds : Other related compounds include:
Properties
Molecular Formula |
C17H14FN3O4 |
---|---|
Molecular Weight |
343.31 g/mol |
IUPAC Name |
N-(2-fluoro-5-nitrophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H14FN3O4/c18-14-7-6-13(21(24)25)9-15(14)19-17(23)11-8-16(22)20(10-11)12-4-2-1-3-5-12/h1-7,9,11H,8,10H2,(H,19,23) |
InChI Key |
ZQUZUYHEGRPLQE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])F |
Origin of Product |
United States |
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